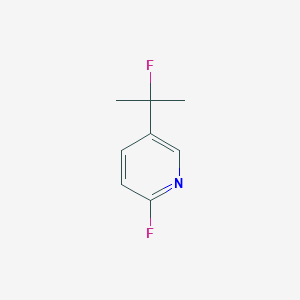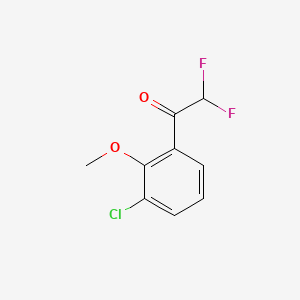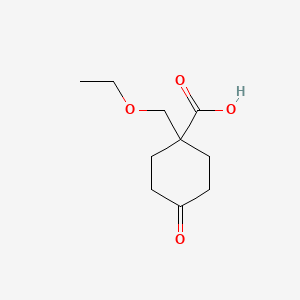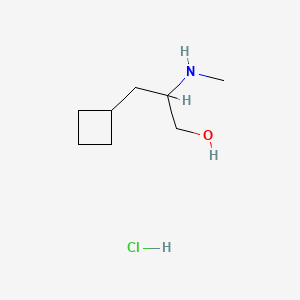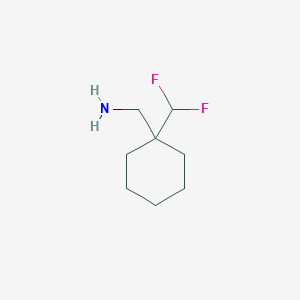
1-(4-Bromo-3-nitrophenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-3-nitrophenyl)ethanamine is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of phenylethanamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a nitro group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Bromo-3-nitrophenyl)ethanamine can be synthesized through several methods. One common approach involves the nitration of 4-bromoacetophenone to yield 4-bromo-3-nitroacetophenone, followed by reduction to obtain this compound. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reduction step can be carried out using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain safety and efficiency in industrial settings.
化学反応の分析
Types of Reactions
1-(4-Bromo-3-nitrophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, yielding 1-(4-Bromo-3-aminophenyl)ethanamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon with hydrogen gas are frequently used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1-(4-Bromo-3-aminophenyl)ethanamine.
Substitution: Formation of substituted phenylethanamine derivatives.
科学的研究の応用
1-(4-Bromo-3-nitrophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Bromo-3-nitrophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity. The amino group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.
類似化合物との比較
1-(4-Bromo-3-nitrophenyl)ethanamine can be compared with other similar compounds, such as:
1-(4-Chloro-3-nitrophenyl)ethanamine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromo-3-methylphenyl)ethanamine: Similar structure but with a methyl group instead of a nitro group.
1-(4-Bromo-3-hydroxyphenyl)ethanamine: Similar structure but with a hydroxyl group instead of a nitro group.
The uniqueness of this compound lies in the combination of the bromine and nitro substituents, which can impart distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C8H9BrN2O2 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC名 |
1-(4-bromo-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrN2O2/c1-5(10)6-2-3-7(9)8(4-6)11(12)13/h2-5H,10H2,1H3 |
InChIキー |
HLYWOFSFQSLQNL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1)Br)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



